2-Trifluoromethanesulfonamidobenzoic acid

Organocatalysis Hydroamination Brønsted acid catalysis

2-Trifluoromethanesulfonamidobenzoic acid (CAS 80798-75-0), systematically named 2-(trifluoromethylsulfonylamino)benzoic acid, is an ortho-substituted N-triflylbenzamide derivative (C₈H₆F₃NO₄S, MW 269.20) that combines a carboxylic acid with the powerful electron-withdrawing trifluoromethanesulfonamide (–NHSO₂CF₃) group. This dual functionality confers exceptionally strong Brønsted acidity—substantially exceeding that of parent benzoic acid and even trifluoroacetic acid—while retaining the synthetic versatility of the benzoic acid aromatic core for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C8H6F3NO4S
Molecular Weight 269.19
CAS No. 80798-75-0
Cat. No. B2465937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethanesulfonamidobenzoic acid
CAS80798-75-0
Molecular FormulaC8H6F3NO4S
Molecular Weight269.19
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-4-2-1-3-5(6)7(13)14/h1-4,12H,(H,13,14)
InChIKeyHXAXYYGCCXHZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethanesulfonamidobenzoic Acid (CAS 80798-75-0): A Triflyl-Activated Benzoic Acid Scaffold for Strong Acidity and Catalysis


2-Trifluoromethanesulfonamidobenzoic acid (CAS 80798-75-0), systematically named 2-(trifluoromethylsulfonylamino)benzoic acid, is an ortho-substituted N-triflylbenzamide derivative (C₈H₆F₃NO₄S, MW 269.20) that combines a carboxylic acid with the powerful electron-withdrawing trifluoromethanesulfonamide (–NHSO₂CF₃) group . This dual functionality confers exceptionally strong Brønsted acidity—substantially exceeding that of parent benzoic acid and even trifluoroacetic acid—while retaining the synthetic versatility of the benzoic acid aromatic core for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . Unlike non-derivatizable superacids such as triflic acid, this compound is a functionalizable strong organic acid that serves as both a catalyst and a synthetic building block .

Why 2-Trifluoromethanesulfonamidobenzoic Acid Cannot Be Replaced by Unsubstituted Benzoic Acid or Common Sulfonic Acids


The ortho-triflylamino substituent in 2-trifluoromethanesulfonamidobenzoic acid is not a passive structural modification—it fundamentally alters the compound's acid strength, hydrogen-bonding capability, and synthetic handle profile. Replacing one carboxyl oxygen of benzoic acid with the –NSO₂CF₃ group lowers the pKa in acetonitrile by approximately 9.6 units, transforming a weak carboxylic acid (pKa ~20.2) into a strong acid rivaling sulfonic acids . Furthermore, the ortho-positioned –NHSO₂CF₃ group acts as an intramolecular hydrogen-bond donor that synergistically activates olefin substrates in Brønsted acid catalysis—a bifunctional mechanism absent in unsubstituted benzoic acid, para-substituted analogs, or simple sulfonic acids such as p-toluenesulfonic acid . Generic substitution with a weaker or non-bifunctional acid therefore results in loss of both thermodynamic driving force (acidity) and catalytic cooperativity, leading to inferior reaction outcomes .

Quantitative Comparative Evidence for Selecting 2-Trifluoromethanesulfonamidobenzoic Acid (80798-75-0) Over Analogs


Catalytic Hydroamination Yield: Ortho-Triflylamino Benzoic Acid vs. Parent Benzoic Acid

2-Trifluoromethanesulfonamidobenzoic acid (20 mol%) catalyzes the intramolecular hydroamination of unfunctionalized olefins bearing N-electron-rich amino groups to afford the corresponding N-heterocycles in up to 95% isolated yield . In contrast, unsubstituted benzoic acid under identical conditions exhibits substantially lower catalytic activity due to its weaker acidity (pKa ~20.2 in MeCN vs. pKa ~10.6 for the mono-N-triflyl analog) and the absence of the ortho-hydrogen-bond-donor effect, which DFT calculations confirm is essential for cooperative CC double bond activation and amino group delivery . The ortho-substitution pattern is mechanistically critical: para- or meta-substituted triflylamino benzoic acid derivatives lack this intramolecular hydrogen-bonding motif and are not reported to achieve comparable catalytic turnover .

Organocatalysis Hydroamination Brønsted acid catalysis

Acid Strength: N-Triflylbenzamide vs. Benzoic Acid and Trifluoroacetic Acid in Acetonitrile

The replacement of one carboxyl oxygen of benzoic acid with the –NSO₂CF₃ (N-triflyl) group produces a dramatic acidification of approximately 9.6 pKa units in acetonitrile, transforming the parent benzoic acid (pKa ≈ 20.2 in MeCN) into a strong acid with pKa ≈ 10.6 . This places the mono-N-triflylbenzamide class in an acidity regime comparable to or exceeding that of trifluoroacetic acid (pKa ≈ 13.0 in MeCN) and approaching p-toluenesulfonic acid (pKa ≈ 8.5 in MeCN) . The second N-triflyl substitution (bis-triflylbenzimidamide) yields a further acidification of ~4.9 pKa units, but these derivatives lack the carboxylic acid functionality required for certain catalytic applications and are hydrolytically less stable under basic conditions .

Physical organic chemistry Acidity scales Non-aqueous pKa

Synthetic Functionalizability via Cross-Coupling: N-Triflylbenzamides vs. Triflic Acid

N-Triflylbenzamides bearing bromo or fluoro substituents on the aromatic ring undergo palladium-catalyzed Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions without degradation of the triflylamide moiety, enabling further molecular elaboration . Specifically, the 4-bromo-N-triflylbenzamide 9d was successfully coupled under standard Suzuki conditions, and pentafluoro derivative 14 underwent regioselective SNAr at the 4-position . In stark contrast, triflic acid (CF₃SO₃H) lacks an aromatic scaffold and cannot be functionalized through cross-coupling; any modification to its structure profoundly alters its pKa . This functionalizability allows the strong acid motif to be incorporated into more complex architectures (polymers, ligands, probe molecules) while preserving acid strength—a capability unique to the N-triflylbenzamide class among strong organic acids .

Synthetic methodology Cross-coupling Building block utility

Hydrolytic Stability Under Basic Conditions: Mono-N-Triflylbenzamide vs. Bis(Triflyl)benzimidamide

The N-triflylbenzamides 9a–d were demonstrated to be stable in basic aqueous solutions, whereas the corresponding N,N'-bis(triflyl)benzimidamide 12 underwent rapid hydrolysis to the mono-N-triflylbenzamide 9d under identical basic conditions . All compounds were stable in dilute aqueous solutions, but concentrated solutions or the presence of other strong acids induced slow hydrolysis . Notably, under heated methanolic phosphoric acid conditions (relevant to PEM fuel cell operating environments), neither the mono-N-triflylbenzamides 9a–b nor the bis(triflyl) derivative 12 were stable, but this limitation was comparable across the series . The superior basic hydrolytic stability of the mono-substituted derivative relative to the bis-substituted analog is a key differentiator for applications requiring exposure to alkaline conditions .

Stability studies Aqueous stability Hydrolysis resistance

Bioisosteric Replacement Potential: N-Triflylbenzamide vs. Benzoic Acid in Receptor Antagonists

N-Triflylbenzamides have been explored as benzoic acid bioisosteres in receptor antagonists and enzyme inhibitors . The reported derivatives all displayed biological activity, but only with similar or reduced potency compared to the corresponding benzoic acid derivatives . This indicates that while the N-triflylbenzamide moiety can serve as a carboxylic acid isostere—potentially offering advantages in pKa modulation (~9.6 pKa unit acidification), lipophilicity alteration, and hydrogen-bonding pattern modification—it does not inherently guarantee potency enhancement . The value proposition for procurement in a medicinal chemistry context lies in the exploration of novel chemical space: the N-triflyl group introduces a trifluoromethyl sulfonamide pharmacophore that can modulate ADME properties, patent landscape, and target engagement profiles in ways distinct from the parent carboxylic acid .

Medicinal chemistry Bioisosterism Lead optimization

Application Scenarios Where 2-Trifluoromethanesulfonamidobenzoic Acid (80798-75-0) Provides Verifiable Advantage


Bifunctional Brønsted Acid Organocatalysis for C–N Bond Formation

This compound is the catalyst of choice for intramolecular hydroamination of unfunctionalized olefins, delivering up to 95% isolated yield at 20 mol% loading via a cooperative mechanism involving both the carboxylic acid proton and the ortho-triflylamino NH hydrogen-bond donor . Unsubstituted benzoic acid or para-substituted analogs cannot replicate this bifunctional activation, making this specific ortho-isomer indispensable for this transformation .

Functionalizable Strong Acid Building Block for Polymer and Materials Chemistry

The N-triflylbenzamide scaffold combines strong acidity (pKa ≈ 10.6 in MeCN, exceeding trifluoroacetic acid) with compatibility toward Suzuki–Miyaura cross-coupling and SNAr reactions . This enables covalent incorporation of a strong acid motif into polymers, metal-organic frameworks, or proton-exchange membranes—a capability that triflic acid and simple sulfonic acids cannot offer due to their lack of functionalizable handles .

Non-Aqueous Acid Catalysis Requiring Soluble, Recoverable Strong Acids

For acid-catalyzed reactions in organic solvents where triflic acid is too corrosive or non-recoverable, and p-toluenesulfonic acid is insufficiently acidic (pKa 8.5 in MeCN), the N-triflylbenzamide platform provides intermediate acidity with the added benefit of potential immobilization via the aromatic ring . The compound is stable in dilute aqueous and basic conditions, facilitating workup and potential catalyst recycling .

Medicinal Chemistry Exploration of Carboxylic Acid Bioisosteres

In lead optimization programs where the carboxylic acid group presents liabilities (e.g., poor membrane permeability, metabolic conjugation), N-triflylbenzamides offer a bioisosteric replacement with profoundly altered pKa (~9.6 units more acidic), increased lipophilicity, and distinct hydrogen-bonding patterns . While potency may be similar or reduced relative to the parent acid, the differentiated physicochemical and IP profile can be strategically valuable .

Quote Request

Request a Quote for 2-Trifluoromethanesulfonamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.